molecular formula C21H24N6OS B282699 1-(4-BENZYLPIPERAZIN-1-YL)-2-{[4-METHYL-5-(PYRIDIN-4-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHANONE

1-(4-BENZYLPIPERAZIN-1-YL)-2-{[4-METHYL-5-(PYRIDIN-4-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHANONE

Cat. No.: B282699
M. Wt: 408.5 g/mol
InChI Key: WUOCYIUBEGRVAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-BENZYLPIPERAZIN-1-YL)-2-{[4-METHYL-5-(PYRIDIN-4-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHANONE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a piperazine ring, a triazole ring, and a pyridine ring, makes it an interesting subject for chemical and pharmacological research.

Preparation Methods

The synthesis of 1-(4-BENZYLPIPERAZIN-1-YL)-2-{[4-METHYL-5-(PYRIDIN-4-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHANONE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the piperazine ring, followed by the introduction of the triazole and pyridine rings. The reaction conditions may vary, but common methods include the use of organic solvents, catalysts, and controlled temperatures. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

1-(4-BENZYLPIPERAZIN-1-YL)-2-{[4-METHYL-5-(PYRIDIN-4-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHANONE can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has been studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a therapeutic agent due to its ability to interact with specific molecular targets. Its unique structure allows it to bind to enzymes and receptors, making it a candidate for drug development. In industry, it may be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(4-BENZYLPIPERAZIN-1-YL)-2-{[4-METHYL-5-(PYRIDIN-4-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

1-(4-BENZYLPIPERAZIN-1-YL)-2-{[4-METHYL-5-(PYRIDIN-4-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHANONE can be compared with other piperazine derivatives, such as 1-benzylpiperazine and 1-(4-methylpiperazin-1-yl)triazole. These compounds share similar structural features but differ in their specific substituents and biological activities. The unique combination of the triazole and pyridine rings in this compound sets it apart from other similar compounds, contributing to its distinct pharmacological profile.

Properties

Molecular Formula

C21H24N6OS

Molecular Weight

408.5 g/mol

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone

InChI

InChI=1S/C21H24N6OS/c1-25-20(18-7-9-22-10-8-18)23-24-21(25)29-16-19(28)27-13-11-26(12-14-27)15-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3

InChI Key

WUOCYIUBEGRVAN-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)N2CCN(CC2)CC3=CC=CC=C3)C4=CC=NC=C4

Canonical SMILES

CN1C(=NN=C1SCC(=O)N2CCN(CC2)CC3=CC=CC=C3)C4=CC=NC=C4

Origin of Product

United States

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